![molecular formula C21H18F3NO B1308112 2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol CAS No. 338771-08-7](/img/structure/B1308112.png)
2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol
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Description
The compound 2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol is a fluorinated organic molecule that is of interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine atoms in the molecular structure can significantly alter the physical, chemical, and biological properties of organic compounds, making them valuable in various fields.
Synthesis Analysis
The synthesis of related fluorinated compounds has been reported in the literature. For instance, a Schiff base containing a similar 4-fluorobenzylidene structure was synthesized by the condensation of 4-fluorobenzaldehyde and ethanolamine, demonstrating the potential for creating compounds with good bacteriostatic activity . Although the exact synthesis of 2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol is not detailed, the methodologies used in the synthesis of structurally related compounds provide valuable insights into possible synthetic routes.
Molecular Structure Analysis
The molecular structure of compounds with fluorinated phenyl groups has been characterized using various spectroscopic techniques. For example, a carbinoloimidazole compound with diastereotopic fluorophenyl rings was studied using multinuclear magnetic resonance, which included 1H nuclear Overhauser effect spectroscopy experiments. These studies help in understanding the conformation and relative orientation of the fluorophenyl rings, which is crucial for predicting the reactivity and interaction of the compound with biological targets .
Chemical Reactions Analysis
The reactivity of fluorinated compounds is influenced by the electronegative fluorine atoms, which can affect the electron distribution within the molecule. The Schiff base mentioned earlier exhibited bacteriostatic activity, suggesting that the fluorinated compound could participate in biological interactions or chemical reactions that inhibit bacterial growth . This indicates that 2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol may also engage in chemical reactions relevant to its antibacterial properties.
Physical and Chemical Properties Analysis
Fluorinated compounds often exhibit unique physical and chemical properties, such as solubility in polar organic solvents, thermal stability, and mechanical strength. For instance, novel fluorinated polyimides derived from related monomers showed excellent solubility, thermal stability, and mechanical properties . These properties are essential for the practical application of fluorinated compounds in various industries, including pharmaceuticals and materials science.
Scientific Research Applications
Synthesis and Protection Groups in Organic Chemistry
A study discusses the use of 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for the protection of hydroxyl groups in organic synthesis. The Fsec group, designed for easy cleavage under mild conditions, was synthesized and applied to protect 4-fluorobenzyl alcohol, demonstrating its utility in carbohydrate chemistry for the synthesis of complex molecules like 6-aminohexyl galabioside (S. Spjut, W. Qian, M. Elofsson, 2010).
Catalysis and Material Science
Research into catalysis and material science has explored the use of fluoro-substituted benzyl alcohols for metal-mediated site-selective functionalization. This work demonstrates how such compounds can be functionalized through metalation and subsequent carboxylation, highlighting their potential as versatile intermediates in organic synthesis (E. Marzi, A. Spitaleri, F. Mongin, M. Schlosser, 2002).
Medicinal Chemistry and Drug Development
In medicinal chemistry, the focus has been on synthesizing new compounds with potential therapeutic applications. For instance, novel Schiff bases derived from similar structures have been synthesized and evaluated for their anti-cancer activities, particularly against human breast cancer cells (MCF-7), showing promising results (M. Grafa, H. Ali, 2022). Additionally, the antibacterial activities of Schiff base compounds related to 2-[(4-fluorobenzylidene)-amino]-ethanol have been studied, revealing their potential as novel medicines with good bacteriostasis activity (Huang Suo-yi, Tian Hua, 2004).
Analytical and Environmental Applications
The dehydration of ethanol/water mixtures by pervaporation using polyimide membranes derived from similar fluoro-substituted compounds showcases applications in separation processes and environmental science. These membranes demonstrate high efficiency in separating ethanol from water, indicating their utility in industrial dehydration processes (Chi-Lan Li, Kueir‐Rarn Lee, 2006).
properties
IUPAC Name |
1,1-bis(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO/c22-18-7-1-15(2-8-18)13-25-14-21(26,16-3-9-19(23)10-4-16)17-5-11-20(24)12-6-17/h1-12,25-26H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCVDEJEBVQMAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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